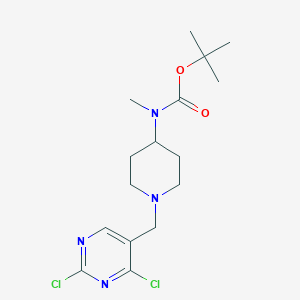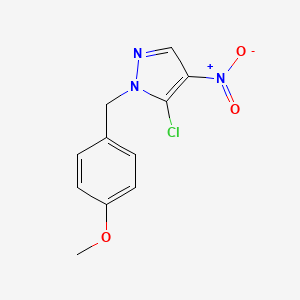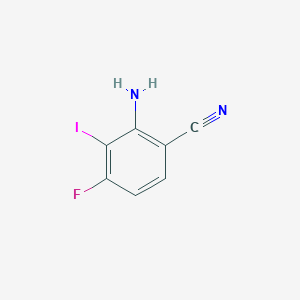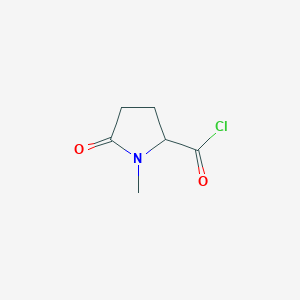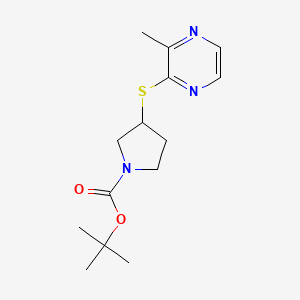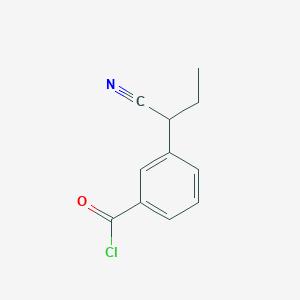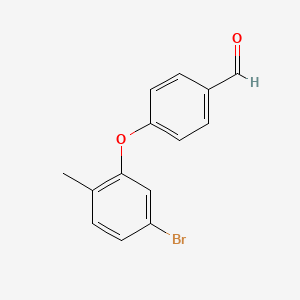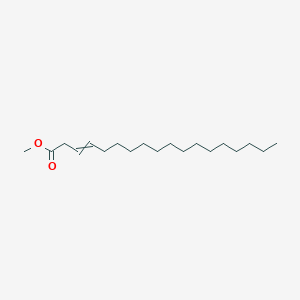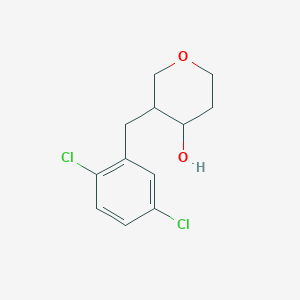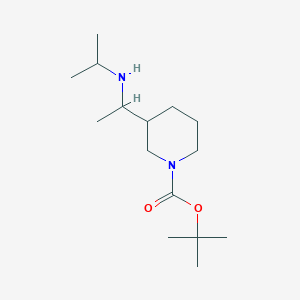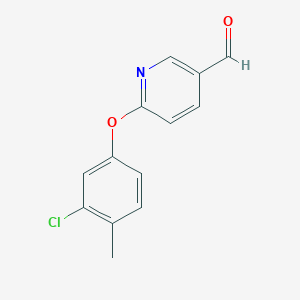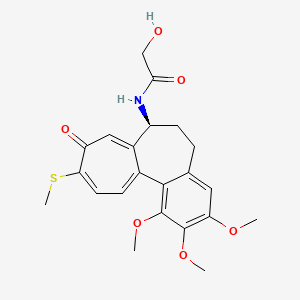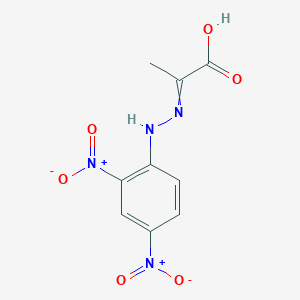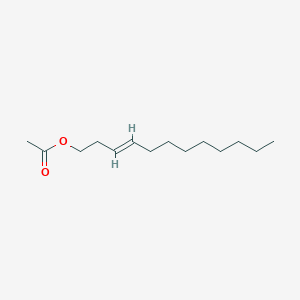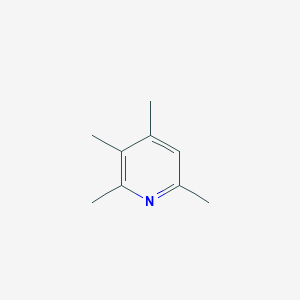
2,3,4,6-Tetramethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetramethylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, characterized by the presence of four methyl groups attached to the 2nd, 3rd, 4th, and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,6-Tetramethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
2,3,4,6-Tetramethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetramethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple methyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. It can modulate the activity of specific enzymes by binding to their active sites, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: Another methylated derivative of pyridine, known for its use as a hindered base in organic synthesis.
2,3,5,6-Tetramethylpyridine: Similar to 2,3,4,6-Tetramethylpyridine but with different methyl group positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct steric and electronic effects. This makes it particularly useful in selective catalytic reactions and as a precursor for synthesizing complex organic molecules .
Propriétés
Numéro CAS |
20820-82-0 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
2,3,4,6-tetramethylpyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5H,1-4H3 |
Clé InChI |
QBSVEFGWBSANTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


